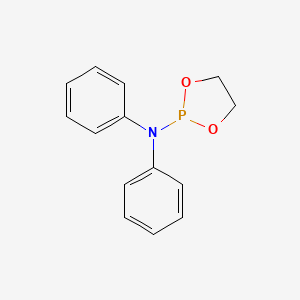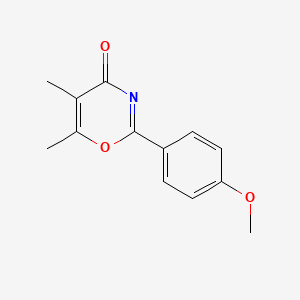![molecular formula C14H17N3O B14381394 3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide CAS No. 88107-42-0](/img/structure/B14381394.png)
3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a cyano group, and an enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzylamine Derivative: Benzylamine is reacted with methyl iodide to form N-methylbenzylamine.
Addition of the Cyano Group: The N-methylbenzylamine is then reacted with acrylonitrile to introduce the cyano group.
Formation of the Enamide: The resulting intermediate is further reacted with ethyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The benzyl group allows for hydrophobic interactions with target proteins, while the cyano group can participate in hydrogen bonding. The enamide moiety may facilitate covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N-methylamine: Similar structure but lacks the cyano and enamide groups.
N-Ethyl-N-methylbenzylamine: Similar structure but lacks the cyano group.
2-Cyano-N-ethylprop-2-enamide: Similar structure but lacks the benzyl group.
Uniqueness
3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl, cyano, and enamide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
88107-42-0 |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-[benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide |
InChI |
InChI=1S/C14H17N3O/c1-3-16-14(18)13(9-15)11-17(2)10-12-7-5-4-6-8-12/h4-8,11H,3,10H2,1-2H3,(H,16,18) |
Clé InChI |
JVJCFLFWZOPTPS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(=CN(C)CC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


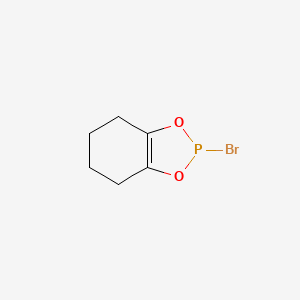
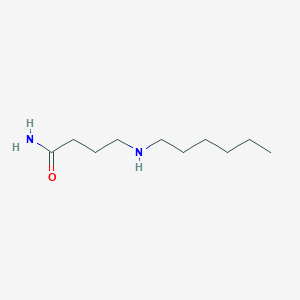
oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
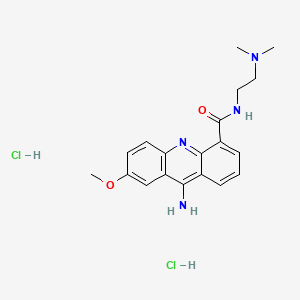
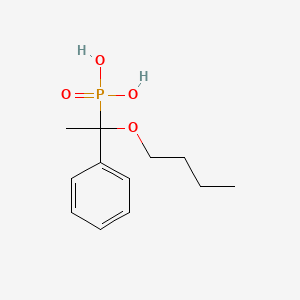

![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
